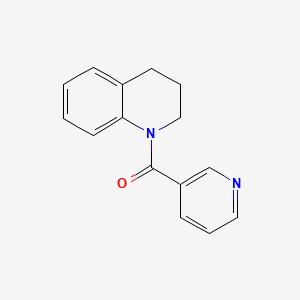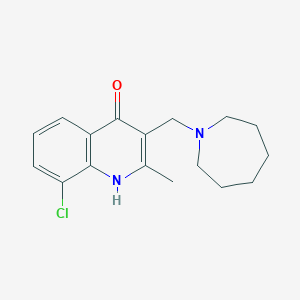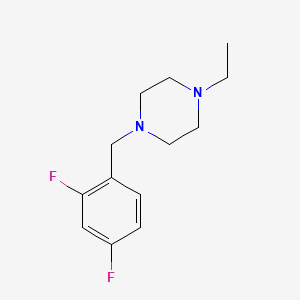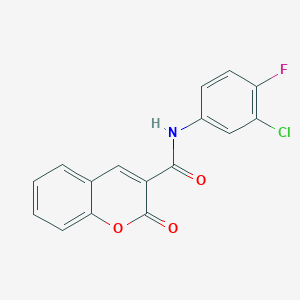
1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline derivatives can be achieved through several methods. One notable method involves the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acid, which results in the selective formation of 1,2,3,4-tetrahydroquinoline derivatives in moderate to good yields, depending on the electronic nature of the reactants (Lu & Shi, 2007). Another method employs a one-pot, four-component reaction that allows for the efficient assembly of dihydropyrindines and tetrahydroquinolines, highlighting the versatility of this compound's synthesis routes (Yehia, Polborn, & Müller, 2002).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives, including 1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline, has been elucidated through various analytical techniques, such as X-ray crystallography. These analyses have provided detailed insights into the compound's structural features, including bond lengths, angles, and overall molecular conformation, which are crucial for understanding its reactivity and biological activity. For instance, the structure of certain tetrahydroquinoline derivatives was confirmed by X-ray structure analyses, offering a basis for further modification and optimization (Yehia, Polborn, & Müller, 2002).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives participate in a variety of chemical reactions, reflecting their chemical properties. These compounds can undergo reactions such as cyclization, alkylation, and aromatic substitution, enabling the synthesis of a wide array of chemical structures with diverse functionalities. For example, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to form tetrahydroquinoline derivatives exemplifies the compound's reactivity and the potential for creating structurally diverse molecules (Lu & Shi, 2007).
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-6-3-9-16-11-13)17-10-4-7-12-5-1-2-8-14(12)17/h1-3,5-6,8-9,11H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSRJRDHOSQBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinolin-1(2H)-yl(pyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5648720.png)


![1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide](/img/structure/B5648734.png)
![(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5648748.png)
![2-(4-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5648763.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5648781.png)

![3-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5648793.png)
![1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine](/img/structure/B5648797.png)
